(3E)-3-{[(2-ethylphenyl)amino]methylene}-1-(4-methylbenzyl)-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide
Description
The compound (3E)-3-{[(2-ethylphenyl)amino]methylene}-1-(4-methylbenzyl)-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide is a benzothiazinone derivative featuring a 2-ethylphenylamino substituent and a 4-methylbenzyl group. Its structure comprises a benzothiazinone core with sulfone groups at positions 2,2, which enhances its stability and reactivity. This compound acts as a synthetic analog of 1,3-dicarbonyl systems, enabling its participation in multicomponent reactions to form fused heterocyclic systems like 2-amino-4H-pyrans . The 4-methylbenzyl substituent likely influences steric and electronic properties, while the (2-ethylphenyl)amino group contributes to hydrogen-bonding interactions, critical for molecular recognition in pharmacological or material science applications.
Synthesis typically involves chlorination or condensation reactions. For example, analogous benzothiazinone derivatives are synthesized via refluxing with N-chlorosuccinimide (NCS) and benzoyl peroxide in carbon tetrachloride, followed by recrystallization .
Properties
IUPAC Name |
(3E)-3-[(2-ethylanilino)methylidene]-1-[(4-methylphenyl)methyl]-2,2-dioxo-2λ6,1-benzothiazin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N2O3S/c1-3-20-8-4-6-10-22(20)26-16-24-25(28)21-9-5-7-11-23(21)27(31(24,29)30)17-19-14-12-18(2)13-15-19/h4-16,26H,3,17H2,1-2H3/b24-16+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBPARMHKZPYYRG-LFVJCYFKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC=C2C(=O)C3=CC=CC=C3N(S2(=O)=O)CC4=CC=C(C=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=CC=CC=C1N/C=C/2\C(=O)C3=CC=CC=C3N(S2(=O)=O)CC4=CC=C(C=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares the target compound with structurally related benzothiazinone and triazole derivatives, emphasizing substituent effects and reactivity:
Key Observations:
The 4-methylbenzyl group enhances lipophilicity, favoring membrane permeability in biological systems, whereas the absence of this group in simpler derivatives (e.g., 1-ethyl-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide) limits their application scope .
Reactivity in Multicomponent Reactions: The target compound reacts with aldehydes and active methylene nitriles to yield 2-amino-4H-pyrans or salts, depending on conditions . In contrast, halogenated analogs (e.g., 3-chloro derivatives) show reduced versatility due to competing side reactions .
Crystallographic and Spectroscopic Analysis: Structural elucidation of benzothiazinones relies on NMR and X-ray crystallography. For example, 1-ethyl-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide was characterized using SHELX programs, with bond lengths and angles consistent with sulfone-containing heterocycles .
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